molecular formula C19H19N3O4S2 B7636533 (2-Anilino-1,3-thiazol-4-yl)methyl 4-(dimethylsulfamoyl)benzoate

(2-Anilino-1,3-thiazol-4-yl)methyl 4-(dimethylsulfamoyl)benzoate

Cat. No. B7636533
M. Wt: 417.5 g/mol
InChI Key: SCIDPANYUUKVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Anilino-1,3-thiazol-4-yl)methyl 4-(dimethylsulfamoyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole-based derivative that has been synthesized through a multi-step process.

Mechanism of Action

The exact mechanism of action of (2-Anilino-1,3-thiazol-4-yl)methyl 4-(dimethylsulfamoyl)benzoate is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins in the body that are involved in the growth and proliferation of cancer cells, bacteria, and viruses.
Biochemical and Physiological Effects:
Studies have shown that (2-Anilino-1,3-thiazol-4-yl)methyl 4-(dimethylsulfamoyl)benzoate has various biochemical and physiological effects on the body. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2-Anilino-1,3-thiazol-4-yl)methyl 4-(dimethylsulfamoyl)benzoate in lab experiments is its potential to target specific enzymes and proteins in the body. This makes it a valuable tool for studying the mechanisms of various diseases and developing new treatments. However, one limitation of using this compound in lab experiments is its potential toxicity, which can be harmful to both researchers and test subjects.

Future Directions

There are many future directions for research on (2-Anilino-1,3-thiazol-4-yl)methyl 4-(dimethylsulfamoyl)benzoate. One direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Another direction is to study its effects on different types of cancer cells, bacteria, and viruses. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of (2-Anilino-1,3-thiazol-4-yl)methyl 4-(dimethylsulfamoyl)benzoate involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-aminothiazole with formaldehyde to form 2-(formylamino)thiazole. The second step involves the reaction of 2-(formylamino)thiazole with aniline to form (2-Anilino-1,3-thiazol-4-yl)methanamine. The final step involves the reaction of (2-Anilino-1,3-thiazol-4-yl)methanamine with 4-(dimethylsulfamoyl)benzoic acid to form (2-Anilino-1,3-thiazol-4-yl)methyl 4-(dimethylsulfamoyl)benzoate.

Scientific Research Applications

(2-Anilino-1,3-thiazol-4-yl)methyl 4-(dimethylsulfamoyl)benzoate has potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antiviral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

(2-anilino-1,3-thiazol-4-yl)methyl 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-22(2)28(24,25)17-10-8-14(9-11-17)18(23)26-12-16-13-27-19(21-16)20-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIDPANYUUKVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Anilino-1,3-thiazol-4-yl)methyl 4-(dimethylsulfamoyl)benzoate

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